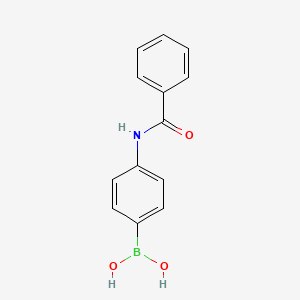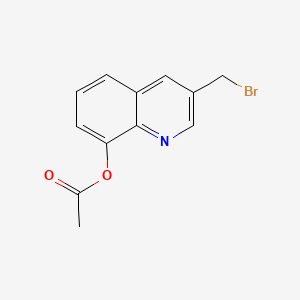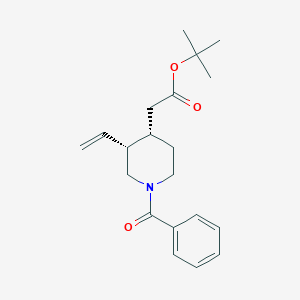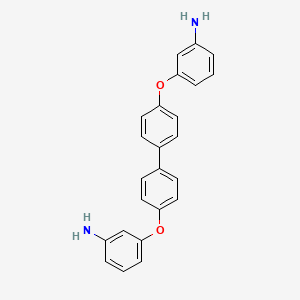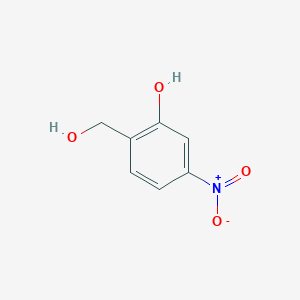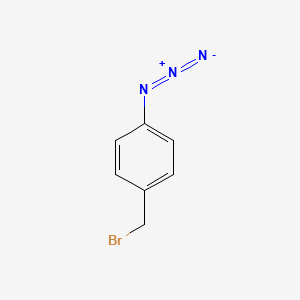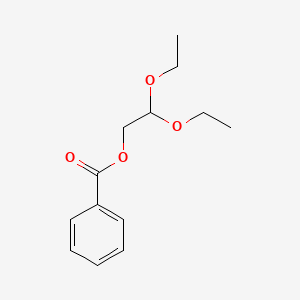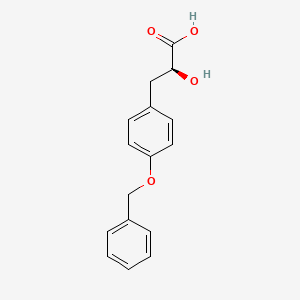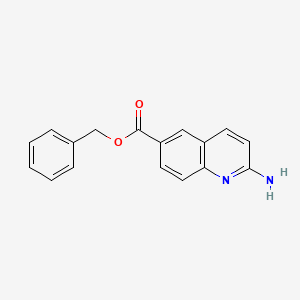
2-氨基喹啉-6-羧酸苄酯
描述
Benzyl 2-aminoquinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The compound features a quinoline core with an amino group at the 2-position and a carboxylate group at the 6-position, along with a benzyl group attached to the carboxylate.
科学研究应用
Benzyl 2-aminoquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Quinoline derivatives, which include benzyl 2-aminoquinoline-6-carboxylate, are known to have a broad range of biological activities .
Mode of Action
Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways due to their wide range of biological and pharmacological activities .
Result of Action
Quinoline-containing compounds have been reported to have a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
生化分析
Biochemical Properties
Benzyl 2-aminoquinoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect signaling pathways and cellular processes. Additionally, Benzyl 2-aminoquinoline-6-carboxylate binds to proteins involved in DNA replication and repair, influencing the stability and integrity of genetic material .
Cellular Effects
Benzyl 2-aminoquinoline-6-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Benzyl 2-aminoquinoline-6-carboxylate can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. It also affects the expression of genes involved in cell cycle regulation, stress response, and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of Benzyl 2-aminoquinoline-6-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, Benzyl 2-aminoquinoline-6-carboxylate can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. It can also activate enzymes by inducing conformational changes that enhance their activity. Additionally, Benzyl 2-aminoquinoline-6-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 2-aminoquinoline-6-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benzyl 2-aminoquinoline-6-carboxylate remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to Benzyl 2-aminoquinoline-6-carboxylate can result in adaptive cellular responses, such as changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Benzyl 2-aminoquinoline-6-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced inflammation. At high doses, Benzyl 2-aminoquinoline-6-carboxylate can cause toxic or adverse effects, including cell death and organ damage. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, while doses outside this range have minimal or no effect .
Metabolic Pathways
Benzyl 2-aminoquinoline-6-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, Benzyl 2-aminoquinoline-6-carboxylate can inhibit enzymes involved in glycolysis, leading to altered glucose metabolism. It can also affect the activity of enzymes in the tricarboxylic acid cycle and oxidative phosphorylation, influencing energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, Benzyl 2-aminoquinoline-6-carboxylate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. For instance, Benzyl 2-aminoquinoline-6-carboxylate can be transported across cell membranes by specific transporters, allowing it to reach its target sites. It can also bind to proteins that regulate its distribution within cellular compartments, influencing its accumulation and activity .
Subcellular Localization
The subcellular localization of Benzyl 2-aminoquinoline-6-carboxylate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Benzyl 2-aminoquinoline-6-carboxylate may localize to the nucleus, where it interacts with DNA and nuclear proteins, affecting gene expression and DNA repair. It can also be targeted to mitochondria, influencing mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-aminoquinoline-6-carboxylate typically involves the formation of the quinoline ring followed by functionalization at specific positions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of Benzyl 2-aminoquinoline-6-carboxylate may involve large-scale batch or continuous processes using optimized reaction conditions to ensure high yield and purity. Catalysts such as p-toluenesulfonic acid or other acidic catalysts are often used to facilitate the reaction .
化学反应分析
Types of Reactions
Benzyl 2-aminoquinoline-6-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinine: Another antimalarial compound with a quinoline core.
Mefloquine: A quinoline derivative used to treat and prevent malaria.
Uniqueness
Benzyl 2-aminoquinoline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group and the amino and carboxylate groups at specific positions on the quinoline ring allows for unique interactions with biological targets, making it a valuable compound for research and development .
属性
IUPAC Name |
benzyl 2-aminoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-16-9-7-13-10-14(6-8-15(13)19-16)17(20)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFYVHYVYNIJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)N=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465195 | |
| Record name | Benzyl 2-aminoquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863492-35-7 | |
| Record name | Benzyl 2-aminoquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



